(4-Chloro-3-methoxyphenyl)oxo-acetic acid ethyl ester
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Overview
Description
(4-Chloro-3-methoxyphenyl)oxo-acetic acid ethyl ester is an organic compound with significant interest in various fields of chemistry and pharmacology. This compound is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, which is further connected to an oxo-acetic acid ethyl ester moiety. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-methoxyphenyl)oxo-acetic acid ethyl ester typically involves the esterification of (4-Chloro-3-methoxyphenyl)oxo-acetic acid. One common method includes the reaction of (4-Chloro-3-methoxyphenyl)oxo-acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Reaction Scheme:
(4-Chloro-3-methoxyphenyl)oxo-acetic acid+EthanolH2SO4(4-Chloro-3-methoxyphenyl)oxo-acetic acid ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-methoxyphenyl)oxo-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-Chloro-3-methoxyphenyl)oxo-acetic acid ethyl ester is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various chemical entities.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. It serves as a precursor in the synthesis of drugs that may exhibit anti-inflammatory, analgesic, or antimicrobial activities.
Industry
Industrially, this compound is used in the manufacture of agrochemicals and dyes. Its derivatives are also explored for use in materials science, particularly in the development of polymers and resins.
Mechanism of Action
The mechanism by which (4-Chloro-3-methoxyphenyl)oxo-acetic acid ethyl ester exerts its effects depends on its specific application. In pharmacology, its activity is often related to its ability to interact with specific enzymes or receptors in the body. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-3-methoxyphenyl)oxo-acetic acid methyl ester
- (4-Chloro-3-methoxyphenyl)oxo-acetic acid propyl ester
- (4-Chloro-3-methoxyphenyl)oxo-acetic acid butyl ester
Uniqueness
(4-Chloro-3-methoxyphenyl)oxo-acetic acid ethyl ester is unique due to its specific ester group, which influences its reactivity and solubility. Compared to its methyl, propyl, and butyl counterparts, the ethyl ester offers a balance between reactivity and stability, making it particularly useful in various synthetic applications.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals
Properties
IUPAC Name |
ethyl 2-(4-chloro-3-methoxyphenyl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c1-3-16-11(14)10(13)7-4-5-8(12)9(6-7)15-2/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZDGWXXOATHOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=C(C=C1)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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